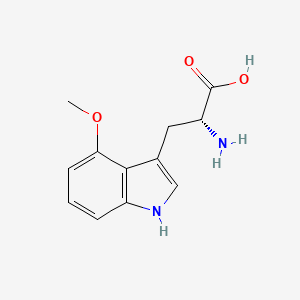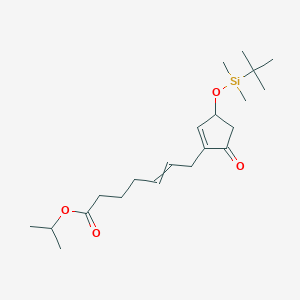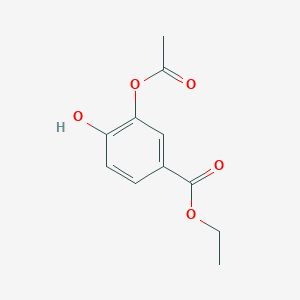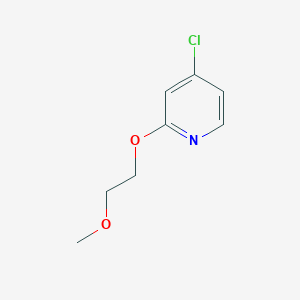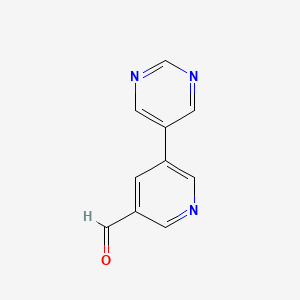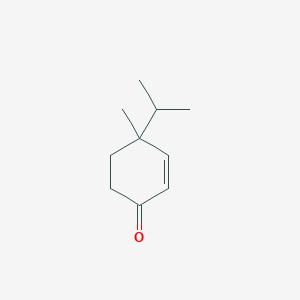
4-Isopropyl-4-methylcyclohex-2-enone
Overview
Description
“4-Isopropyl-4-methylcyclohex-2-enone” is a chemical compound with the molecular formula C10H16O . It contains 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its InChI string:InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h5,8,10H,4,6-7H2,1-3H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .
Scientific Research Applications
Photoisomerization in Protonated Cyclohex-2-enones
A study explored the photoisomerization of protonated cyclohex-2-enones, including 4,4-dimethylcyclohex-2-enone. This research shows the potential of cyclohex-2-enones in photochemical reactions, indicating their use in understanding and developing photoresponsive materials and processes (Childs, Hine, & Hung, 1979).
Enantioselective Reactions with Cyclohex-2-enones
In another study, enantioselective 1,4-addition reactions of organozinc reagents to cyclohex-2-enones, including 6-methylcyclohex-2-enone, were catalyzed by Cu(OTf)2 and phosphoramidites. This demonstrates their role in stereochemistry and asymmetric synthesis, crucial for pharmaceutical and fine chemical industries (Mediavilla Urbaneja, Alexakis, & Krause, 2002).
Derivatives from Hagemann's Ester
Research on the derivatives of 3-methylcyclohex-2-enones from Hagemann's ester showcases their utility in organic synthesis, especially for constructing complex molecules (Mcandrew, 1979).
NMR and Molecular Mechanics Studies
Chiral diastereomers of cyclohexenones, including 2-isopropyl-5-methyl-6-(4-phenyl)benzylcyclohex-2-enone, were investigated using NMR and molecular mechanics. This indicates their application in structural chemistry and molecular modeling, essential for drug design and material science (Kutulya et al., 2001).
Stereoselective Synthesis
A catalytic enantioselective approach to functionalized cyclohexenones, such as 4-hydroxy-6-methylcyclohex-2-enones, was presented, highlighting the role of cyclohexenones in stereoselective organic synthesis (Meister, Sauter, & Bräse, 2013).
Properties
IUPAC Name |
4-methyl-4-propan-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10(3)6-4-9(11)5-7-10/h4,6,8H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXLFIAOJACAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744907 | |
| Record name | 4-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35161-12-7 | |
| Record name | 4-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




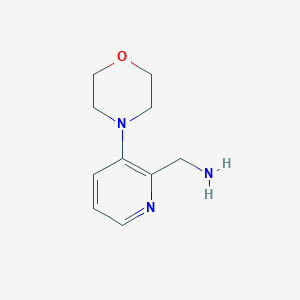
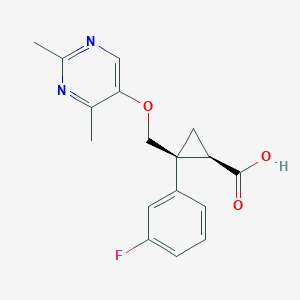
![[2,3'-Bipyridin]-5'-ylmethanamine](/img/structure/B1510565.png)


